5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Various substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized dihydropyridine derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, dihydropyridine derivatives are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
In medicine, similar compounds are used as antihypertensive agents due to their ability to relax blood vessels and lower blood pressure. Research into this specific compound could reveal similar therapeutic potential.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as calcium channels in biological systems. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in treating high blood pressure.
Uniqueness
What sets 5-O-Methyl 3-O-(oxolan-2-ylmethyl)2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. Its specific structure might offer advantages in terms of stability, solubility, or target specificity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-[[(2R)-oxolan-2-yl]methyl] (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3/t14-,19-/m1/s1 |
InChI Key |
GGVUNNUOJDGCBK-AUUYWEPGSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC[C@H]2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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